2,7-Bis(4-chlorobutoxy)quinoline
Overview
Description
2,7-Bis(4-chlorobutoxy)quinoline is an organic compound belonging to the quinoline family. It is characterized by the presence of two 4-chlorobutoxy groups attached to the quinoline core at positions 2 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(4-chlorobutoxy)quinoline typically involves the condensation of o-bromoaniline with diethyl malonate, followed by the formation of the quinoline ring through heating the intermediate in the presence of a dehydrating agent. The final product is obtained through a series of purification and recrystallization steps.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,7-Bis(4-chlorobutoxy)quinoline can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,7-Bis(4-chlorobutoxy)quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, quinoline derivatives often interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved in the action of this compound are subjects of ongoing research .
Comparison with Similar Compounds
Quinoline: The parent compound of 2,7-Bis(4-chlorobutoxy)quinoline, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Brexpiprazole: A quinoline derivative used as an antipsychotic agent.
Uniqueness: this compound stands out due to the presence of two 4-chlorobutoxy groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2,7-bis(4-chlorobutoxy)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-21-15-7-5-14-6-8-17(20-16(14)13-15)22-12-4-2-10-19/h5-8,13H,1-4,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMDXIUAHHJECB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)OCCCCCl)OCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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